(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid
Description
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m0/s1 |
InChI Key |
XZAYKRMTIYRFEF-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2C=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Protocol
Reaction of pyrrole with DMF/POCl<sub>3</sub> generates 2-formylpyrrole in 80–85% yield. The formyl group’s electrophilicity facilitates subsequent N-alkylation with (S)-2-bromo-3-phenylpropanoic acid derivatives under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C).
Challenges :
Ester Hydrolysis and Deprotection Strategies
The methyl ester intermediate (VCID: VC15797898) undergoes hydrolysis using LiOH/H<sub>2</sub>O-THF (1:1) at 0°C to preserve stereointegrity. Alternatives like enzymatic hydrolysis with pig liver esterase (PLE) offer milder conditions but lower yields (70–75%).
Comparative Hydrolysis Conditions
| Condition | Yield (%) | ee Retention (%) |
|---|---|---|
| LiOH/THF-H<sub>2</sub>O | 92 | 98 |
| PLE (pH 7.4) | 75 | 99 |
| HCl/EtOH | 85 | 90 |
Solid-Phase Synthesis Techniques
Patent WO2020111238A1 discloses a resin-bound approach for analogous amino acid-pyrrole hybrids. The carboxylic acid is anchored to Wang resin, enabling iterative N-alkylation and formylation. After cleavage with TFA/H<sub>2</sub>O (95:5), the product is isolated in 65% yield with 94% ee.
Advantages :
-
Simplified purification via filtration.
-
Scalability for multi-gram batches.
Enzymatic Resolution Methods
Racemic mixtures of the acid are resolved using Candida antarctica lipase B (CAL-B) . The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted (85% yield, 99% ee).
Optimized Resolution Protocol
| Parameter | Specification |
|---|---|
| Acyl donor | Vinyl acetate |
| Solvent | MTBE |
| Temperature | 30°C |
| Reaction time | 48 h |
Mechanism of Action
The mechanism of action of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylpropanoic acid moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*LogP estimated via analogous structures.
Key Comparisons
Stereochemical Variants: (R)-Enantiomer
The (R)-enantiomer (CAS 1212080-20-0) shares identical molecular weight and formula with the target compound but exhibits reversed stereochemistry at the second carbon. This difference could lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors), affecting potency or metabolic pathways .
Chain-Length and Substituent Variations
- 3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid (CAS 90005-94-0): The absence of the phenyl group and shorter aliphatic chain reduces aromatic interactions and lipophilicity (LogP ~0.8 vs. ~2.1). This may limit membrane permeability compared to the target compound .
- (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid (CAS 76932-17-7): Replacement of the formylpyrrole with an acetylsulfanyl group increases LogP (2.44) due to sulfur’s hydrophobic character. This modification could enhance bioavailability but alter reactivity (e.g., susceptibility to hydrolysis) .
Functional Group Modifications
- However, the racemic mixture (2RS) may complicate purification and activity studies compared to the enantiopure target compound .
- (2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: The amino group and pyrazole ring confer basicity and heteroaromaticity, respectively. With a predicted LogP of -1.2, this compound is highly polar, suggesting distinct pharmacokinetic profiles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.
Table 1: Anticancer Activity of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic Acid
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 25 | Apoptosis induction |
| HT-29 (Colon) | 15 | Cell cycle arrest |
Neuroprotective Effects
The compound has shown promise in neuroprotective applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
- Neuroprotection Mechanism : It is believed to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
- Case Study : In vitro studies indicated that the compound could protect neuronal cells from β-amyloid-induced toxicity, which is a hallmark of Alzheimer’s pathology.
Table 2: Neuroprotective Effects of the Compound
| Model | Treatment Concentration (µM) | Observed Effect |
|---|---|---|
| Neuronal Cell Culture | 10 | Reduced apoptosis |
| β-Amyloid Treated Cells | 5 | Improved cell viability |
Material Science Applications
In addition to biological applications, (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid has potential uses in material science.
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with enhanced properties:
- Polymerization Process : It acts as a monomer in the formation of copolymers that exhibit improved thermal stability and mechanical strength.
Table 3: Properties of Polymers Synthesized from the Compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Copolymer A | 250 | 50 |
| Copolymer B | 270 | 60 |
Q & A
Q. Methodological Insight :
- Stereochemical analysis : Use chiral HPLC (e.g., , Imp. J(EP) analysis) or circular dichroism to confirm enantiopurity.
- Reactivity prediction : Computational tools (e.g., DFT) model formyl group interactions, while TLC or LC-MS monitors reaction progress .
Advanced Question: How can enantiomeric purity be ensured during the synthesis of (2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid?
Answer:
Enantiopurity is critical for reproducibility in pharmacological studies. Strategies include:
- Asymmetric catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) during pyrrole functionalization.
- Chiral resolution : Employ diastereomeric salt formation with resolving agents (e.g., (1S)-(−)-camphorsulfonic acid).
- Analytical validation : Confirm purity via chiral stationary-phase HPLC (e.g., , EP impurity profiling) with polarimetric detection .
Basic Question: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR :
- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons on the chiral center) and NOE effects.
- 2D NMR (HSQC, COSY) : Resolve overlapping signals from the pyrrole and phenyl groups.
- FT-IR : Confirm the formyl group (C=O stretch ~1700 cm⁻¹) and carboxylic acid (broad O-H ~2500-3000 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., , PubChem data) and fragmentation patterns .
Advanced Question: What strategies mitigate degradation during storage of (2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid?
Answer:
- Degradation pathways : Hydrolysis of the formyl group or racemization at the chiral center.
- Stabilization methods :
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats (, Section 8).
- Ventilation : Use fume hoods to avoid inhaling aerosols (, Section 8).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (, Section 6).
- First aid : For eye contact, rinse with water ≥15 minutes; seek medical attention for persistent irritation .
Advanced Question: How does the formyl group on the pyrrole ring influence intermolecular interactions in biological systems?
Answer:
- Covalent binding : The formyl group reacts with lysine residues (e.g., in enzymes) to form Schiff bases, enabling irreversible inhibition (e.g., aldehyde dehydrogenase inhibitors).
- Hydrogen bonding : The carbonyl oxygen acts as an acceptor, enhancing binding affinity in protein pockets.
- Computational validation : MD simulations (e.g., GROMACS) model ligand-protein interactions, while SPR or ITC quantifies binding kinetics (e.g., , protein interaction analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
